molecular formula C13H10S B047867 4-Methyldibenzothiophene CAS No. 7372-88-5

4-Methyldibenzothiophene

Cat. No.: B047867
CAS No.: 7372-88-5
M. Wt: 198.29 g/mol
InChI Key: NICUQYHIOMMFGV-UHFFFAOYSA-N
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Description

4-Methyldibenzothiophene is an organic compound with the molecular formula C13H10S. It is a derivative of dibenzothiophene, where a methyl group is attached to the fourth position of the dibenzothiophene ring. This compound is known for its presence in fossil fuels and its role in the study of hydrodesulfurization processes .

Safety and Hazards

If MDBT is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If MDBT comes into contact with skin, it should be washed off with soap and plenty of water .

Relevant Papers

  • A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products .
  • Another paper titled “Catalytic Oxidative Desulfurization of this compound by Ni/Al Modified Titanium Dioxide and Zinc Oxide” discusses the use of MDBT in the oxidative desulfurization of dibenzothiophene .

Mechanism of Action

Target of Action

4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound The primary targets of MDBT are not explicitly mentioned in the available literature

Mode of Action

It’s known that mdbt undergoes hydrodesulfurization (hds), a process that removes sulfur from the compound . This process likely involves the interaction of MDBT with catalysts, leading to changes in its chemical structure.

Biochemical Pathways

MDBT is involved in the hydrodesulfurization pathway . In this pathway, MDBT is transformed into various compounds through a series of reactions. For instance, in the 4S pathway, dibenzothiophene is oxidized to dibenzothiophene sulphone (DBTO2) via the formation of dibenzothiophene sulphoxide (DBTO). Then DBTO2 is transformed to hydroxyphenyl benzene sulphonate (HPBS), and finally, this is converted into 2-hydroxybiphenyl (2-HBP) and sulphite .

Result of Action

It’s known that mdbt is a refractory sulfur compound found in fuels . Its gas-phase molar enthalpy of formation has been derived .

Action Environment

The action, efficacy, and stability of MDBT can be influenced by various environmental factors. For instance, the hydrodesulfurization of MDBT under various conditions has been reported . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyldibenzothiophene can be synthesized through various methods. One common synthetic route involves the methylation of dibenzothiophene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the refining of crude oil. The compound is isolated through fractional distillation and further purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methyldibenzothiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of the methyl group enhances its hydrophobicity and alters its interaction with catalysts during hydrodesulfurization .

Properties

IUPAC Name

4-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUQYHIOMMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880809
Record name dibenzothiophene, 4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7372-88-5, 20928-02-3, 31317-07-4
Record name 4-Methyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzothiophene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dibenzothiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66.5 °C
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-MDBT has a molecular formula of C13H10S and a molecular weight of 198.27 g/mol. []

A: Yes, 4-MDBT has been characterized using various spectroscopic methods including GC/MS, 1H NMR, FT-IR, and XRD. [] These techniques provide information about the compound's molecular mass, proton and carbon environments, functional groups, and crystal structure, respectively.

A: Yes, researchers have investigated the hydrodesulfurization of 4-MDBT under high pressure (up to 300 atm) using a flow microreactor. [] These studies are important for understanding the behavior of 4-MDBT in industrial processes.

A: Adding cobalt compounds to molybdenum carbonyl-derived catalysts significantly improves the catalytic activity for hydrodesulfurization of 4-MDBT. [] This enhancement is likely due to the synergistic effects between cobalt and molybdenum.

A: The methyl group in 4-MDBT creates steric hindrance, making it difficult for the sulfur atom to interact with the active sites of conventional hydrodesulfurization catalysts. [, ] This difficulty necessitates the development of new catalysts and desulfurization processes.

A: Yes, researchers have employed molecular simulations to investigate the adsorption of 4-MDBT onto MoS2 crystal surfaces. [] These simulations provide insights into the interaction mechanisms and adsorption energies of 4-MDBT on catalyst surfaces.

A: Studies have shown that the regioselectivity of C-S bond insertion by the [(C5Me5)Rh(PMe3)] fragment into substituted dibenzothiophenes is primarily influenced by steric hindrance with a minor electronic contribution. [] This knowledge can be used to design catalysts with enhanced selectivity for specific dibenzothiophene isomers.

A: Researchers have utilized GC/MS and isotope-ratio-monitoring gas chromatography-mass spectrometry (irmGCMS) to analyze the products formed during the carbonization of 4-MDBT. [, ] These techniques provide insights into the thermochemical transformations of 4-MDBT within complex mixtures.

A: A recent study proposes a green and efficient method utilizing disposable pipette extraction (DPX) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of PASHs in water and solid waste samples. [] This technique involves pre-concentration of the target analytes using a DPX modified with 8-hydroxyquinoline silica gel immobilized with Pd, followed by GC-MS analysis. This method offers advantages such as reduced solvent consumption and suitability for analyzing trace levels of PASHs in complex environmental matrices.

A: 4-MDBT is a recalcitrant sulfur-containing compound commonly found in fossil fuels. [] It is known to be environmentally persistent and potentially toxic. [] Therefore, understanding its degradation pathways and developing efficient removal methods are crucial for mitigating its environmental impact.

A: Yes, Celeribacter indicus sp. nov., a bacterium isolated from deep-sea sediment, has demonstrated the ability to degrade various polycyclic aromatic hydrocarbons, including 4-MDBT. [] This discovery highlights the potential of bioremediation strategies for cleaning up 4-MDBT contamination.

A: Studies have investigated the solubility of 4-MDBT in various ionic liquids, including piperazinium-based ionic liquids with lactate anions. [] These studies are essential for developing efficient extraction processes for removing 4-MDBT from fuels.

A: Yes, researchers are actively exploring alternative desulfurization technologies, such as oxidative desulfurization (ODS) [, , , , , , , , ], adsorptive desulfurization (ADS) [, , ] and extractive desulfurization [, , ] These methods offer potential advantages like milder operating conditions and higher selectivity for specific sulfur compounds like 4-MDBT.

A: Researchers utilize a variety of techniques to investigate 4-MDBT, including gas chromatography (GC), mass spectrometry (MS), X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. [, , , , , , , , , , , , , ] These tools provide valuable insights into the compound's structure, reactivity, and interactions with catalysts and other molecules.

A: Deep desulfurization research faces challenges in achieving ultra-low sulfur levels (below 10 ppm) cost-effectively. [, , ] The presence of refractory sulfur compounds like 4-MDBT, which are resistant to conventional hydrodesulfurization, requires the development of more active and selective catalysts and innovative desulfurization processes. [, , , , , ]

A: Deep desulfurization research draws upon expertise from various disciplines, including chemistry, chemical engineering, materials science, and environmental science. [, , , , ] This interdisciplinary approach is essential for developing sustainable and environmentally friendly solutions for fuel purification.

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